2-(4-chlorophenyl)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide
Description
The compound 2-(4-chlorophenyl)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide features a cyclopropanecarboxamide core linked to a 1,3,4-thiadiazole ring substituted with a 2,2-dimethylpropyl group and a 4-chlorophenyl moiety. Cyclopropane derivatives are widely explored in agrochemicals due to their conformational rigidity and metabolic stability . The 1,3,4-thiadiazole scaffold is known for its electron-withdrawing properties and role in enhancing bioactivity in pesticides and plant growth regulators .
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3OS/c1-17(2,3)9-14-20-21-16(23-14)19-15(22)13-8-12(13)10-4-6-11(18)7-5-10/h4-7,12-13H,8-9H2,1-3H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UROWBTAOEQYJAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=NN=C(S1)NC(=O)C2CC2C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenyl)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and activity against various biological targets, supported by data tables and research findings.
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The chemical structure features a cyclopropane ring, a thiadiazole moiety, and a chlorophenyl group.
Key Synthesis Steps:
- Formation of the thiadiazole ring through cyclization of appropriate hydrazines with carboxylic acids.
- Introduction of the cyclopropanecarboxamide group via nucleophilic substitution reactions.
Antiviral Activity
Research indicates that derivatives of thiadiazoles exhibit notable antiviral properties. For instance, studies on similar compounds have shown effectiveness against the Tobacco Mosaic Virus (TMV) with inhibition rates around 50% at specific concentrations .
Table 1: Antiviral Activity Against TMV
| Compound | Concentration (mg/mL) | Inhibition Rate (%) |
|---|---|---|
| 7b | 0.5 | 42.00 |
| 7i | 0.5 | 42.49 |
| Ningnanmycin | 0.5 | 54.51 |
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. The presence of the chlorophenyl group is associated with enhanced interaction with bacterial cell membranes, leading to increased permeability and cell death.
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity: It may inhibit enzymes critical for viral replication or bacterial growth.
- Interaction with Cellular Targets: The thiadiazole moiety can interact with specific receptors or proteins within pathogens.
Case Studies and Research Findings
- Study on Thiadiazole Derivatives: A study demonstrated that various thiadiazole derivatives inhibited TMV effectively, indicating that modifications in substituent groups can significantly enhance biological activity .
- Antimicrobial Testing: Another study evaluated the antimicrobial efficacy of similar compounds against Gram-positive and Gram-negative bacteria, revealing promising results that warrant further investigation into this compound's potential as an antimicrobial agent.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural and functional differences between the target compound and its analogs:
Key Comparative Findings
Heterocyclic Core Influence
- 1,3,4-Thiadiazole vs. Tetrazole : The target compound’s thiadiazole ring offers greater metabolic stability compared to tetrazole-based analogs (e.g., –3), which may enhance environmental persistence . Tetrazoles, however, act as bioisosteres for carboxylic acids, improving solubility in some cases .
- Thiadiazole vs.
Substituent Effects
- Aryl Groups : The 4-chlorophenyl group in the target compound is a common agrochemical motif (e.g., cyclanilide in ), suggesting optimized π-π stacking or hydrophobic interactions with biological targets . In contrast, methoxy or bromo substituents in tetrazole derivatives () may alter electron distribution, affecting binding affinity .
Q & A
Q. Basic
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., cyclopropane protons at δ 1.2–1.5 ppm; thiadiazole C=N peaks at ~160 ppm) .
- IR : Detect amide C=O stretching (~1650 cm⁻¹) and thiadiazole C-S bonds (~680 cm⁻¹) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .
What preliminary assays are recommended for evaluating biological activity?
Q. Basic
- Cytotoxicity : MTT assay (e.g., IC₅₀ determination against HeLa or MCF-7 cells) .
- Antimicrobial screening : Disc diffusion/Kirby-Bauer tests against S. aureus and E. coli .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., COX-2 for anti-inflammatory potential) .
How can structure-activity relationships (SAR) be explored for this compound?
Q. Advanced
- Substituent variation : Compare analogs with altered thiadiazole substituents (e.g., 2-methylpropyl vs. cyclopentyl groups) to assess impact on bioactivity .
- Computational modeling : Docking studies (AutoDock Vina) to predict binding affinity for targets like EGFR or DHFR .
- Pharmacophore mapping : Identify critical functional groups (e.g., chlorophenyl for hydrophobic interactions) .
How can contradictory data on synthetic yields be resolved?
Q. Advanced
- DOE (Design of Experiments) : Systematically vary temperature, solvent (e.g., DCM vs. acetonitrile), and catalyst loading to identify optimal conditions .
- Byproduct analysis : Use HPLC-MS to trace impurities (e.g., unreacted starting materials or hydrolyzed intermediates) .
What advanced techniques confirm the compound’s 3D structure?
Q. Advanced
- Single-crystal X-ray diffraction : Resolve bond angles (e.g., cyclopropane C-C-C ~60°) and intermolecular interactions (e.g., C-H⋯O/N hydrogen bonds) .
- DFT calculations : Compare experimental crystallographic data with optimized geometries (B3LYP/6-31G* basis set) .
What methodologies elucidate the compound’s mechanism of action?
Q. Advanced
- Target identification : SPR (Surface Plasmon Resonance) to screen protein libraries for binding partners .
- Metabolic profiling : LC-MS/MS to trace metabolite formation in hepatic microsomes .
- Gene expression analysis : RNA-seq to identify differentially expressed genes post-treatment .
How stable is the compound under physiological conditions?
Q. Advanced
- Forced degradation studies : Expose to pH 1–13 buffers, UV light, and heat (40–60°C) for 48–72 hours; monitor via UPLC .
- Plasma stability : Incubate with rat plasma (37°C, 24h); quantify intact compound using LC-MS .
How does its bioactivity compare to structurally related thiadiazoles?
Q. Advanced
- Comparative IC₅₀ tables :
| Compound | IC₅₀ (μM) - MCF-7 | IC₅₀ (μM) - Antimicrobial (S. aureus) |
|---|---|---|
| Target compound | 12.3 ± 1.2 | 8.5 ± 0.7 |
| N-[5-(cyclopentyl) analog] | 18.9 ± 2.1 | 12.4 ± 1.3 |
| 5-(4-fluorophenyl) analog | 9.8 ± 0.9 | 6.2 ± 0.5 |
Data derived from analogous thiadiazoles .
What strategies ensure reproducibility in synthetic protocols?
Q. Advanced
- Strict parameter control : Document reaction atmosphere (N₂ vs. air), stirring rate (500–1000 rpm), and reagent purity (>98%) .
- Batch-to-batch analysis : Use qNMR to standardize intermediate concentrations .
- Open-source protocols : Share detailed procedures via platforms like Zenodo or protocols.io .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
